tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate
CAS No.: 1822582-64-8
Cat. No.: VC11475833
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822582-64-8 |
|---|---|
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-9(14)8(7-13)12-4/h8-9,12,14H,5-7H2,1-4H3 |
| Standard InChI Key | ZTLJBUWAPMCLAM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)NC)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.3 g/mol. The Boc group at the piperidine nitrogen provides steric protection during synthetic transformations, while the hydroxyl and methylamino groups offer sites for further functionalization . The (3R,4R) stereochemistry is critical for its role in enantioselective synthesis, as evidenced by its use in producing optically active pharmaceuticals .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1638744-55-4 |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.3 g/mol |
| Stereochemistry | (3R,4R) |
| Protection Group | tert-Butoxycarbonyl (Boc) |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl protons), the piperidine ring (δ ~3.0–4.0 ppm for N-CH₂ and hydroxyl-bearing carbons), and the methylamino group (δ ~2.3 ppm for N-methyl protons). Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) functional groups .
Synthesis and Optimization
Synthetic Routes
The synthesis of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate typically begins with tert-butyl 4-hydroxypiperidine-1-carboxylate, a commercially available precursor. A three-step strategy is employed:
-
Introduction of the Methylamino Group: The hydroxyl group at C3 is activated via mesylation or tosylation, followed by nucleophilic substitution with methylamine.
-
Stereochemical Control: Asymmetric reduction or enzymatic resolution ensures the (3R,4R) configuration .
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Boc Protection: The piperidine nitrogen is protected under standard Boc conditions (di-tert-butyl dicarbonate, base) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Mesyl chloride, Et₃N, MTBE, 20°C | 85 |
| 2 | Methylamine, Cs₂CO₃, NMP, 80°C | 78 |
| 3 | Boc₂O, DMAP, CH₂Cl₂, rt | 92 |
Process Optimization
Recent advancements focus on minimizing racemization during methylation. Employing i-PrMgCl in tetrahydrofuran (THF) at -10°C improves stereochemical fidelity, achieving >98% enantiomeric excess (ee) . Solvent selection (e.g., tert-butyl methyl ether over dichloromethane) enhances solubility and reduces side reactions .
Applications in Pharmaceutical Development
Intermediate for Kinase Inhibitors
The compound’s rigid piperidine scaffold and functional groups make it a key building block for kinase inhibitors, such as crizotinib analogs. Substitution at C3 and C4 modulates binding affinity for anaplastic lymphoma kinase (ALK) and c-Met receptors .
Role in PROTAC Design
As a semi-flexible linker, tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate facilitates the development of proteolysis-targeting chimeras (PROTACs). Its hydroxyl and amino groups enable conjugation to E3 ligase ligands and target proteins, optimizing ternary complex formation .
Table 3: PROTAC Linker Performance
| Linker Property | Impact on Degradation Efficiency |
|---|---|
| Hydroxyl Group | Enhances solubility |
| Methylamino Group | Stabilizes protein interactions |
| Boc Protection | Prevents premature oxidation |
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